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molecular formula C11H13NO B8788179 4-Cyclopropyl-3,4-dihydro-2H-benzo[1,4]oxazine

4-Cyclopropyl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No. B8788179
M. Wt: 175.23 g/mol
InChI Key: IOWJJTQJQOATPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466114B2

Procedure details

To a stirred solution of 3,4-dihydro-2H-benzo[1,4]oxazine (5 g, 37.0 mmol) in DMF (20 mL) was added potassium tert-butoxide (6.22 g, 55.55 mmol) at 0° C. After stirring for 5 min, bromo-cyclopropane (4.44 mL, 55.55 mmol) was added and the reaction mixture was stirred for another 4 h at room temperature. The reaction was quenched by addition of water and extracted with ethyl acetate (50×2 mL). The organic layer was washed with water (20 mL), concentrated and purified by silica gel column chromatography to furnish 4-Cyclopropyl-3,4-dihydro-2H-benzo[1,4]oxazine (4.42 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][CH2:3][CH2:2]1.[CH3:11][C:12]([CH3:15])([O-])C.[K+].BrC1CC1>CN(C=O)C>[CH:15]1([N:4]2[C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[O:1][CH2:2][CH2:3]2)[CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CCNC2=C1C=CC=C2
Name
Quantity
6.22 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.44 mL
Type
reactant
Smiles
BrC1CC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for another 4 h at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50×2 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CC1)N1CCOC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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